Cathepsin L inhibitor
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[1-[[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDJMLQSYRSZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Cathepsin L Inhibition
Enzymatic Catalysis and Active Site Architecture of Cathepsin L
Cathepsin L is a member of the papain-like cysteine protease family and plays a significant role in intracellular protein degradation and turnover. nih.govmdpi.comnih.gov Its enzymatic activity is dictated by the specific three-dimensional structure of its active site. The structure of Cathepsin L features two distinct domains, a left (L-) and a right (R-) domain, which form a 'V'-shaped cleft on the enzyme's surface. embopress.orgijbs.com This cleft houses the active site where the catalytic process occurs. embopress.orgresearchgate.net
The catalytic activity of Cathepsin L relies on a catalytic triad (B1167595) of amino acid residues located within the active site cleft. parasite-journal.orgresearchgate.net This triad consists of Cysteine-25 (Cys25), Histidine-163 (His163), and Asparagine-175 (Asn175). researchgate.netproteopedia.org The Cys25 residue acts as the primary nucleophile, attacking the peptide bond of the substrate, a process facilitated by the His163 residue. mdpi.comproteopedia.org
The specificity of Cathepsin L for its substrates is determined by a series of binding pockets within the active site cleft, known as subsites. These subsites interact with the amino acid residues of the substrate (denoted Pn...P2, P1, P1', P2'...). The corresponding subsites on the enzyme are denoted Sn...S2, S1, S1', S2'.
S1 Subsite: This subsite accommodates the amino acid residue of the substrate at the P1 position, which is immediately N-terminal to the scissile bond.
S2 Subsite: The S2 pocket of Cathepsin L is notably shallow and narrow compared to other cathepsins like Cathepsin B. nih.gov It shows a preference for binding moderate-sized, hydrophobic, and α-branched alkyl chains. mdpi.comresearchgate.netnih.gov The specific amino acids that constitute the S2 subsite largely dictate the enzyme's substrate specificity. researchgate.net
S3 Subsite: The S3 subsite is more accommodating to bulky and hydrophobic moieties, such as naphthalenylsulfonyl substituents. mdpi.comnih.gov
S1' Subsite: This subsite interacts with the P1' residue of the substrate, located immediately C-terminal to the cleavage site. The S' subsites of Cathepsin L are structurally distinct from those of Cathepsin B, which possesses an "occluding loop" that limits access. nih.gov
The precise architecture of these subsites and their interactions with substrate residues are fundamental to both the catalytic efficiency and the design of selective inhibitors. mdpi.comnih.gov
Modes of Cathepsin L Inhibition
The activity of Cathepsin L can be modulated by inhibitor molecules that bind to the enzyme. Inhibition can be either reversible or irreversible. patsnap.com Reversible inhibitors associate with the enzyme through non-covalent forces and can be dislodged, while irreversible inhibitors typically form a stable, permanent covalent bond with the enzyme's active site. patsnap.comnih.gov This article focuses on reversible inhibition mechanisms.
Reversible inhibition is characterized by an equilibrium between the inhibitor and the enzyme. There are several distinct modes of reversible inhibition, classified by how the inhibitor interacts with the enzyme and the enzyme-substrate complex.
In competitive inhibition, the inhibitor molecule is structurally similar to the substrate and binds directly to the active site of the enzyme. This binding event prevents the natural substrate from accessing the active site. The inhibitor and substrate are therefore in direct competition for the same binding location. This type of inhibition can be overcome by increasing the concentration of the substrate. Several compounds have been identified as reversible, competitive inhibitors of Cathepsin L. scbt.commedchemexpress.commedchemexpress.comdrugbank.com For instance, SID 26681509 is a potent, selective, and reversible competitive inhibitor of human Cathepsin L. medchemexpress.commedchemexpress.com Similarly, 3-Epiursolic Acid, a triterpenoid, acts as a competitive inhibitor of Cathepsin L with a reported Ki of 19.5 μM. medchemexpress.com
Table 1: Examples of Competitive Cathepsin L Inhibitors
| Inhibitor | Type | IC₅₀ | Ki |
|---|---|---|---|
| SID 26681509 | Reversible, Competitive | 56 nM medchemexpress.commedchemexpress.com | - |
| 3-Epiursolic Acid | Reversible, Competitive | 6.5 µM medchemexpress.com | 19.5 µM medchemexpress.com |
| Calpeptin | Reversible, Competitive | - | - |
| Azepanone-based inhibitor (Compound 15) | Reversible, Competitive | - | 0.43 nM drugbank.com |
| Cathepsin L Inhibitor IV | Reversible, Competitive | 1.9 nM sigmaaldrich.com | - |
True non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding alters the conformation of the enzyme, reducing its catalytic efficiency without affecting the binding of the substrate to the active site. In this mechanism, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. Research into natural product inhibitors of Cathepsin L from Leishmania mexicana has identified compounds with different inhibitory mechanisms. While some were found to be mixed or uncompetitive, the classic non-competitive mechanism is a key model for understanding allosteric regulation. researchgate.net
Mixed inhibition is a more general case of non-competitive inhibition. In this mode, the inhibitor also binds to an allosteric site, but it has different affinities for the free enzyme and the enzyme-substrate complex. nih.gov This type of inhibitor interferes with both substrate binding (affecting Km) and catalytic activity (affecting Vmax). scbt.com Several compounds have been shown to exhibit a mixed inhibition mechanism against Cathepsin L. Leupeptin hemisulfate, for example, operates through a mixed mechanism, impacting both substrate affinity and turnover rates. scbt.com Additionally, plant-derived phenolic compounds such as Caffeic acid phenethyl ester (CAPE) and Chlorogenic acid (CGA) have been identified as mixed inhibitors of human Cathepsin L. nih.gov In some studies, inhibitors are described as "partially non-competitive," which functions as a form of mixed inhibition. researchgate.net
Table 2: Examples of Mixed and Uncompetitive Cathepsin L Inhibitors
| Inhibitor | Organism/Enzyme | Type | IC₅₀ | Ki |
|---|---|---|---|---|
| Leupeptin hemisulfate | Human Cathepsin L | Mixed scbt.com | - | - |
| Caffeic acid phenethyl ester (CAPE) | Human Cathepsin L | Mixed nih.gov | - | - |
| Chlorogenic acid (CGA) | Human Cathepsin L | Mixed nih.gov | - | - |
| Agathisflavone | Leishmania mexicana Cathepsin L | Partially Non-competitive (Mixed) researchgate.net | 0.43 µM researchgate.net | 0.14 µM researchgate.net |
| 3-oxo-urs-12-en-28-oic acid | Leishmania mexicana Cathepsin L | Partially Non-competitive (Mixed) researchgate.net | 3.78 µM researchgate.net | 1.26 µM researchgate.net |
| Tetrahydrorobustaflavone | Leishmania mexicana Cathepsin L | Uncompetitive researchgate.net | 2.20 µM researchgate.net | - |
Reversible Inhibition Mechanisms
Slow-Binding and Slowly Reversible Inhibition
Slow-binding inhibition is a time-dependent process where the initial inhibitor-enzyme complex (E-I) gradually converts to a more stable, tightly bound complex (E-I). This process is characterized by a slow onset of inhibition, with the potency of the inhibitor increasing over time upon preincubation with the enzyme. nih.govrcsi.com The dissociation of the inhibitor from the E-I complex is also a slow process, leading to a prolonged inhibitory effect. nih.gov
A notable example of a slow-binding and slowly reversible inhibitor of human Cathepsin L is the small molecule thiocarbazate, SID 26681509. nih.govmdpi.com Initial inhibition of Cathepsin L by this compound shows an IC50 value of 56 nM. nih.gov However, after a four-hour preincubation period with the enzyme, the IC50 value drops significantly to 1.0 nM, demonstrating its slow-binding nature. nih.gov Kinetic analysis of SID 26681509 revealed an association rate constant (k_on) of 24,000 M⁻¹s⁻¹ and a very slow dissociation rate constant (k_off) of 2.2 x 10⁻⁵ s⁻¹, resulting in a calculated inhibition constant (Ki) of 0.89 nM. nih.govmdpi.com This slow dissociation contributes to the sustained inhibition of the enzyme. jst.go.jp The mechanism for such inhibitors often involves strong non-covalent interactions that stabilize the enzyme-inhibitor complex. jst.go.jp
Similarly, certain quinoxaline (B1680401) 1,4-di-N-oxide derivatives have been identified as slow-binding inhibitors of Cathepsin L from Fasciola hepatica. rcsi.comcore.ac.uk The time-dependent nature of their inhibition suggests a conformational change in the enzyme-inhibitor complex leading to a tighter binding state. rcsi.com
Irreversible Inhibition Mechanisms
Irreversible inhibitors of Cathepsin L permanently inactivate the enzyme, typically by forming a stable covalent bond with a crucial residue in the active site. researchgate.netpatsnap.com This mode of inhibition is often characterized by its high potency and long duration of action, as enzyme activity can only be restored through the synthesis of new enzyme molecules. researchgate.net
The most common mechanism of irreversible inhibition of Cathepsin L involves the formation of a covalent adduct with the catalytically essential cysteine residue, Cys25, located in the enzyme's active site. researchgate.netnih.gov The nucleophilic thiol group of Cys25 is a prime target for electrophilic "warheads" present on the inhibitor molecules. researchgate.net
A variety of chemical moieties can act as these electrophilic warheads. These include:
Epoxides: The naturally occurring inhibitor E-64 and its derivatives, such as E-64d and the CLIK series of inhibitors (e.g., CLIK148), contain an epoxide ring. patsnap.commdpi.comnih.gov The Cys25 thiolate attacks one of the epoxide carbons, leading to the opening of the ring and the formation of a stable thioether bond. patsnap.comnih.gov
Vinyl Sulfones: Inhibitors like K777 possess a vinyl sulfone group, which acts as a Michael acceptor for the Cys25 thiol, resulting in an irreversible covalent linkage. researchgate.net
Fluoromethyl Ketones (FMKs): Peptidyl inhibitors appended with a fluoromethyl ketone group, such as Z-FA-FMK and Z-Phe-Phe-FMK, are potent irreversible inhibitors. mdpi.compatsnap.com The Cys25 residue attacks the carbonyl carbon, leading to the displacement of the fluorine atom and the formation of a stable thioether linkage. patsnap.com
Diazomethanes: The inhibitor benzyloxycarbonyl-Phe-Ala-diazomethane has been shown to cause irreversible inhibition by forming a covalent bond with Cys25. wichita.edu
Aziridines: Aziridine-2,3-dicarboxylate derivatives can act as irreversible inhibitors, where the strained aziridine (B145994) ring is attacked by the Cys25 residue. patsnap.com
The formation of the covalent bond is often preceded by the inhibitor binding to the active site through non-covalent interactions, which properly orient the electrophilic warhead for reaction with Cys25. nih.gov
Mechanism-based inactivation, also known as suicide inhibition, represents a more sophisticated form of irreversible inhibition. In this process, the inhibitor is itself a substrate for the enzyme. The enzyme processes the inhibitor, leading to the generation of a highly reactive species that then irreversibly inactivates the enzyme by forming a covalent bond, often with the active site Cys25. nih.gov
Two classes of compounds have been reported to act as mechanism-based inactivators of Cathepsin L:
N-peptidyl-O-acyl hydroxylamines: These compounds are processed by Cathepsin L, leading to the formation of a reactive intermediate that subsequently inactivates the enzyme through sulfenamidation of the active site cysteine. core.ac.ukmdpi.com Inhibitors like Z-Phe-Phe-NHO-MA have shown potent and selective inactivation of Cathepsin L. researchgate.netmdpi.com
Peptidyl acyloxymethyl ketones (AOMKs): This class of inhibitors also utilizes the catalytic machinery of Cathepsin L for their activation. mdpi.comnih.gov The enzyme hydrolyzes the acyloxy group, generating a reactive intermediate that rapidly forms a covalent bond with Cys25. nih.gov The rate of inactivation by these inhibitors can be modulated by altering the leaving group, with second-order rate constants for some compounds exceeding 10⁶ M⁻¹s⁻¹. nih.gov
Molecular Interactions Governing Cathepsin L Inhibition
The potency and selectivity of Cathepsin L inhibitors are not solely dependent on the reactive warhead but are significantly influenced by a network of non-covalent interactions between the inhibitor and the enzyme's active site. nih.govspandidos-publications.com The active site of Cathepsin L is comprised of several subsites (S1, S2, S3, S1', etc.) that accommodate the side chains of the inhibitor, and specific interactions within these subsites are crucial for high-affinity binding. nih.govspandidos-publications.com
Hydrogen Bonding Networks
Hydrogen bonds play a pivotal role in the binding of inhibitors to the Cathepsin L active site, contributing to both the stability of the enzyme-inhibitor complex and the correct positioning of the inhibitor for covalent modification. jst.go.jpcore.ac.uknih.gov Docking studies and crystal structures have revealed several key hydrogen bonding interactions:
The backbone NH of Gly66 is a frequent hydrogen bond donor to the carbonyl groups of peptidyl inhibitors. spandidos-publications.com The absence of this interaction can lead to a significant loss of inhibitory activity. spandidos-publications.com
The side chain of Gln19 and the backbone of Asp158 are also common hydrogen bonding partners. jst.go.jpnih.gov
In the case of the thiocarbazate inhibitor SID 26681509, hydrogen bonds are formed with Gln19, Cys25, Gly66, Asp158, and Trp177. nih.gov
For the inhibitor CLIK148, hydrogen bonding interactions involve Gly66, Cys25, Gln19, and the backbone carbonyl of Asp158. nih.gov
Hydrophobic and Electrostatic Interactions
Hydrophobic and electrostatic interactions are equally critical for the high-affinity binding of inhibitors to Cathepsin L. nih.govmdpi.com The subsites of the active site have distinct preferences for the types of amino acid side chains they can accommodate.
The S2 subsite of Cathepsin L is a large hydrophobic pocket that favorably accommodates bulky hydrophobic and aromatic residues. spandidos-publications.com For instance, the indole (B1671886) side-chain of a tryptophan residue or a phenylalanine residue in an inhibitor can make extensive hydrophobic contacts within the S2 subsite. spandidos-publications.com This interaction is a key determinant of selectivity for Cathepsin L over other cathepsins. nih.gov
The S1' subsite also contains a hydrophobic pocket involving residues like Trp177, which can interact with aromatic functionalities on the inhibitor. jst.go.jpnih.gov
The S3 subsite can accommodate groups like the tert-butoxycarbonyl (Boc) group, contributing to binding through hydrophobic contacts. spandidos-publications.com
Electrostatic interactions , such as pi-cation interactions, can also occur. For example, an inhibitor can establish a pi-cation interaction with the side chain of Trp67. core.ac.uk
The simultaneous occupation of the S2, S3, and S1' subsites by hydrophobic and aromatic groups of an inhibitor is a key feature for achieving high potency. nih.govspandidos-publications.com
Compound Information
Occupancy of Specific Active Site Subsites
The inhibitory potency and selectivity of compounds against Cathepsin L are critically dependent on how they interact with the enzyme's active site. The active site is composed of a series of subsites (S subsites on the non-prime side and S' subsites on the prime side) that accommodate the side chains of a substrate's amino acid residues. unc.edumdpi.com The specific interactions between an inhibitor and these subsites dictate its binding affinity and mechanism.
The substrate-binding site of Cathepsin L features several well-defined subsites, primarily S1, S2, and S3, which stabilize the inhibitor's structure. mdpi.com The S1' and S2 subsites are particularly important for achieving high potency and selectivity. unc.edu
S2 Subsite: The S2 subsite of Cathepsin L is characterized as a shallow and narrow hydrophobic pocket. nih.gov It shows a preference for accommodating moderate-sized hydrophobic residues such as Phenylalanine (Phe) and Leucine (Leu). mdpi.comnih.gov For instance, in a thiocarbazate-based inhibitor, the indole group was observed to occupy the S2 subsite. unc.edu Similarly, the phenylalanine group of the inhibitor CLIK-148 and the phenyl group of the glyoxal (B1671930) inhibitor Z-Phe-Tyr(OBut)-COCHO also bind within this pocket. unc.edumdpi.com Studies involving mutations of the S2 pocket have demonstrated that altering its character can induce a switch in enzymatic specificity. nih.gov
S3 Subsite: The S3 subsite also favors hydrophobic interactions but can accommodate larger, bulkier moieties compared to the S2 subsite. nih.govmdpi.com Research has shown a preference for groups like 1- and 2-naphthalenylsulfonyl substituents in this position. mdpi.com In a noncovalent inhibitor complex, a phenylethyl group was found to occupy the S3 subsite. acs.org For a thiocarbazate inhibitor, the tert-butoxy (B1229062) group of a Boc protecting group settles into a large hydrophobic cleft in the S3 subsite. unc.edu
S1 and S' Subsites: The S1 subsite of Cathepsin L has been reported to prefer positively charged residues. nih.gov The D-Arginine (D-Arg) side chain of one inhibitor, for example, has been shown to anchor at the S1 subsite. acs.org The S' subsites (S1' and S2') are generally considered less specific in their requirements. nih.gov However, the S1' subsite is crucial, with inhibitors that span from the S subsites to the S1' subsite often showing high potency. unc.edu The pyridine (B92270) group of CLIK-148 and the 2-ethylphenyl anilide group of a thiocarbazate inhibitor both occupy the S1' subsite. unc.edu Certain inhibitors have been specifically designed to extend further into the S' region, potentially exploiting an S3' subsite to enhance affinity and specificity. acs.org
The table below details the interactions of specific inhibitors with the active site subsites of Cathepsin L.
Inhibitor-Subsite Interactions in Cathepsin L
| Inhibitor | S1 Subsite Occupant | S2 Subsite Occupant | S3 Subsite Occupant | S' Subsite Occupant(s) |
|---|---|---|---|---|
| Z-Phe-Tyr(OBut)-COCHO | Tyr(OBut) group | Phenyl group | Carboxybenzyl (Z) group | Not specified |
| Thiocarbazate Inhibitor (compound 1) | Not specified | Indole group | tert-butoxy group | 2-ethylphenyl anilide group (S1') |
| CLIK-148 | Not specified | Phenylalanine group | Not specified | Pyridine group (S1') |
| This compound 7 | S-methylcysteine | Phenylalanine (Phe) residue | Not specified | (D)-Arg (S1') |
| Noncovalent Inhibitor (compound 2) | D-Arg | Tyrosine (Tyr) group | Phenylethyl group | Biphenyl (B1667301) group (extends into S') |
| Dipeptidyl Keto Michael Acceptors | Occupied | Occupied | Occupied | Occupied (S1') |
This table summarizes findings from various structural and kinetic studies. unc.edumdpi.comnih.govacs.orgacs.org
Strategies for Cathepsin L Inhibitor Design and Discovery
Rational Design Approaches
Rational drug design for CTSL inhibitors often involves leveraging the structural and mechanistic information of the enzyme to create compounds that can effectively and selectively block its activity. This approach encompasses structure-based and ligand-based design principles, as well as mimicking the natural substrates of the enzyme.
Structure-Based Design Principles
Structure-based design relies on the three-dimensional structure of CTSL to guide the design of inhibitors. This can be further divided into ligand-based and fragment-based approaches.
Ligand-based design focuses on the analysis of compounds known to inhibit CTSL. By identifying common structural features and pharmacophores among active inhibitors, new and potentially more potent molecules can be designed. For instance, many known CTSL inhibitors are peptidomimetics, incorporating recognizable peptide sequences derived from physiological substrates. nih.gov These often contain electrophilic "warheads" like epoxide rings, nitriles, or vinyl sulfones that form a covalent bond with the catalytic Cys25 residue in the active site of CTSL. rsc.orgmdpi.com
One study detailed the design of a series of peptidomimetics where the N-terminal capping group and the C-terminal warhead were varied, while a central Leu-Phe fragment was kept constant. acs.org This systematic modification led to the identification of several potent CTSL inhibitors with Ki values in the low nanomolar to subnanomolar range. acs.org For example, the peptide aldehydes 9a and 9b showed significant inhibitory activity against both Cathepsin L and S. acs.org
Another example of ligand-based design involves the development of thiocarbazates. Starting from a known thiocarbazate inhibitor, researchers hypothesized that there was additional space in the S1' subsite of the enzyme. nih.gov This led to the synthesis of a tetrahydroquinoline anilide derivative, (-)-5 , which showed improved potency with an IC50 of 41 nM. nih.gov Further modifications, however, such as incorporating an N-phenyl pyrrolidinone group (6 ) or a methyl ester ((-)-7 ), resulted in reduced activity. nih.gov
Fragment-based drug discovery (FBDD) involves screening small, low-molecular-weight chemical fragments for binding to the target protein. These fragments typically bind with low affinity but can be optimized and linked together to create a high-affinity lead compound. While specific examples of purely fragment-based design for CTSL inhibitors are less detailed in the provided context, the principles of building upon smaller chemical moieties are inherent in many design strategies. The modular approach of combining different N-terminal caps, central fragments, and C-terminal warheads in peptidomimetic design shares conceptual similarities with fragment-based approaches. acs.org
Mimicry of Physiological Substrates
A common and effective strategy in designing protease inhibitors is to mimic the natural substrates of the enzyme. nih.gov For CTSL, this involves creating molecules that resemble the amino acid sequences that the protease naturally cleaves. These substrate analogs can bind to the active site with high affinity and, when coupled with an electrophilic warhead, can lead to potent and often irreversible inhibition. nih.gov
A notable example is the development of peptidyl inhibitors where a good peptidyl substrate is converted into an inhibitor by a single thioamide substitution in the peptide backbone. rsc.org This modification can improve the proteolytic stability of the peptide. rsc.orgnih.gov One such peptide, RS1A , was found to be resistant to proteolysis by several cathepsins while selectively inhibiting CTSL. rsc.orgnih.gov This approach is inspired by the principle of converting a good substrate into an inhibitor by incorporating a reactive group. rsc.org
Endogenous protein inhibitors, such as cystatins, also provide a blueprint for inhibitor design by competing with physiological substrates for binding to the enzyme's active site. nih.gov
Computational Methodologies in Inhibitor Discovery
Computational tools have become indispensable in the modern drug discovery pipeline, accelerating the identification and optimization of potential inhibitors.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For CTSL inhibitor discovery, docking simulations are used to predict how potential inhibitor molecules will bind to the active site of the enzyme. mdpi.comacs.org
In one study, covalent docking was used to propose the binding mode of peptide aldehydes and peptide nitriles to CTSL. acs.org These simulations suggested that the inhibitors form a covalent bond with the catalytic Cys25 residue. acs.org Molecular dynamics simulations were then used to confirm the stability of these interactions. acs.org
Another study utilized molecular docking to understand the interactions of a non-peptide thiocarbazate inhibitor with papain, a cysteine protease highly homologous to CTSL. nih.gov The docking studies revealed that favorable binding was achieved when the inhibitor occupied the S2, S3, and S1' subsites and formed at least three hydrogen bonds with conserved residues in the binding site. nih.gov These computational insights led to the identification of a more potent inhibitor. nih.gov
Furthermore, a combined machine learning and structure-based virtual screening approach was used to identify potential natural CTSL inhibitors. mdpi.com Molecular docking was a key part of this process, helping to screen a library of natural compounds and identify those with high binding affinity to the CTSL protein. mdpi.com The top hits from this screening, ZINC4097985 and ZINC4098355 , were then subjected to molecular dynamics simulations to confirm the stability of their binding. mdpi.com
Scoring Functions and Binding Energy Calculations
The design and discovery of Cathepsin L inhibitors heavily rely on computational methods to predict the binding affinity between a potential inhibitor and the enzyme. Scoring functions and binding energy calculations are pivotal in this process, enabling the ranking of candidate molecules and the prioritization of those with the highest likelihood of potent inhibition. These methods estimate the free energy of binding, a thermodynamic quantity that dictates the stability of the protein-ligand complex.
A commonly employed method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. This technique combines molecular mechanics energy calculations with continuum solvation models to estimate the binding free energy. The method calculates the van der Waals and electrostatic interaction energies between the ligand and the receptor, as well as the polar and non-polar contributions to the solvation energy. nih.gov While computationally less expensive than more rigorous methods, MM/PBSA has been successfully applied in various studies to assess the binding affinities of potential Cathepsin L inhibitors.
Another powerful, albeit more computationally intensive, technique is Free Energy Perturbation (FEP). FEP calculations are based on statistical mechanics and provide a more accurate prediction of relative binding free energies. This method has been used to prioritize building blocks for the effective targeting of the Cathepsin L enzyme, demonstrating its utility in guiding medicinal chemistry optimization. sonar.chresearchgate.net Studies have shown that FEP can effectively select compounds with improved affinity, making it a valuable tool in the iterative process of inhibitor design. researchgate.net
These computational approaches are often used in conjunction with molecular docking studies. Docking predicts the preferred orientation of a ligand when bound to a receptor, and the resulting poses are then subjected to binding energy calculations to refine the prediction of their inhibitory potential. The accuracy of these predictions is crucial for the successful identification of novel and potent Cathepsin L inhibitors.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic and detailed view of the interactions between Cathepsin L and its inhibitors at an atomic level. nih.govresearchgate.net Unlike static docking methods, MD simulations account for the flexibility of both the protein and the ligand, offering insights into the conformational changes that occur upon binding and the stability of the resulting complex over time. researchgate.netmdpi.com
These simulations are instrumental in understanding the structural and dynamical behavior of protein-ligand complexes in a solution environment, which more closely mimics physiological conditions. nih.govresearchgate.net For instance, MD simulations have been used to clarify the binding modes of inhibitors within the active site of Cathepsin L, revealing how different chemical groups of the inhibitor interact with specific residues of the enzyme. nih.govresearchgate.net This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.
MD simulations have also been employed to model specific types of interactions, such as halogen bonding, which can contribute significantly to the binding affinity. nih.gov By incorporating special parameters, MD simulations can accurately model the anisotropic charge distribution of halogen atoms, leading to a better understanding of their role in inhibitor binding. nih.gov The results of these simulations have shown a good correlation with experimental data, validating their predictive power. nih.gov
Furthermore, MD simulations are used to assess the stability of the protein-ligand complex over a specific time frame, often on the nanosecond scale. mdpi.com Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to evaluate the stability of the complex and the flexibility of different regions of the protein, respectively. researchgate.net
Virtual Screening Techniques
Virtual screening (VS) is a computational technique that has become an indispensable tool in the early stages of drug discovery for identifying potential Cathepsin L inhibitors from large libraries of chemical compounds. mdpi.com This approach significantly accelerates the identification of hit compounds by filtering out molecules that are unlikely to bind to the target enzyme, thereby reducing the number of compounds that need to be tested experimentally.
There are two main categories of virtual screening: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS relies on the three-dimensional structure of the target protein, in this case, Cathepsin L. mdpi.com Molecular docking is a primary SBVS method where candidate molecules are computationally placed into the active site of the enzyme to predict their binding orientation and affinity. mdpi.com This method is particularly effective for identifying compounds that have a high degree of shape and chemical complementarity to the binding pocket of Cathepsin L.
LBVS, on the other hand, utilizes the knowledge of known active inhibitors of Cathepsin L. This approach is based on the principle that molecules with similar structures are likely to have similar biological activities. Techniques used in LBVS include searching for molecules with similar chemical fingerprints or pharmacophore models derived from known inhibitors. This method is particularly useful when the three-dimensional structure of the target protein is not available.
In practice, a combination of both SBVS and LBVS is often employed to increase the chances of identifying novel and potent Cathepsin L inhibitors. For example, a machine learning model trained on known inhibitors (a ligand-based approach) can be used to pre-filter a large compound library before subjecting the top-scoring hits to structure-based docking and further analysis. mdpi.com
Machine Learning and Deep Learning Applications
In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful computational strategies for accelerating the discovery of novel Cathepsin L inhibitors. mdpi.comresearchgate.netnih.gov These artificial intelligence-based approaches can learn complex patterns and relationships from large datasets of chemical structures and their corresponding biological activities, enabling the prediction of the inhibitory potential of new molecules with high accuracy. researchgate.netnih.gov
Various ML algorithms, such as Random Forest, have been successfully employed to build predictive models for Cathepsin L inhibition. mdpi.comresearchgate.netnih.gov These models are trained on datasets containing known Cathepsin L inhibitors and their IC50 values (a measure of inhibitory potency). Once trained, the models can be used to screen large virtual libraries of compounds and prioritize candidates for experimental testing. mdpi.comresearchgate.netnih.gov This approach has proven to be highly effective, with some models achieving prediction accuracies of over 90%. mdpi.comresearchgate.netnih.gov
Deep learning, a more advanced subset of machine learning, has also been applied to Cathepsin L inhibitor discovery. nih.gov Deep neural network architectures, such as Chemprop, which utilizes a directed-message passing neural network, can automatically learn features from the molecular graph representation of compounds to predict their properties. nih.gov This method has been used to identify small molecules and FDA-approved drugs that can block Cathepsin L activity, showcasing its potential for both novel drug discovery and drug repurposing. nih.gov
The integration of ML and DL with other computational techniques, such as molecular docking and molecular dynamics simulations, creates a powerful workflow for inhibitor design. mdpi.comresearchgate.netnih.govinformahealthcare.com For instance, a deep learning model can be used for the initial screening of a large database, followed by molecular docking to refine the binding poses of the top hits, and finally, molecular dynamics simulations to assess the stability of the predicted protein-ligand complexes. This synergistic approach streamlines the drug discovery process, making it more efficient and cost-effective. informahealthcare.com
High-Throughput Screening Approaches (e.g., Small Molecule Libraries)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large numbers of chemical compounds for their ability to inhibit Cathepsin L activity. nih.govbio-protocol.org This experimental approach involves the use of miniaturized assays and robotic automation to screen extensive small molecule libraries, which can contain tens of thousands to millions of diverse compounds. aiche.org
A variety of assay formats have been developed for HTS of Cathepsin L inhibitors. Many of these rely on the use of fluorogenic substrates that produce a fluorescent signal upon cleavage by the enzyme. bio-protocol.org The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescent signal, which can be readily detected by a plate reader.
One innovative HTS method is the fluorescence polarization (FP)-based assay. nih.govbio-protocol.org This technique measures the change in the polarization of fluorescent light emitted by a labeled substrate upon cleavage by Cathepsin L. The FP-based assay is cost-effective, quantitative, and less susceptible to interference from fluorescent compounds compared to traditional fluorescence intensity-based assays. nih.govbio-protocol.org It also requires fewer operational steps and smaller quantities of enzyme and substrate, making it well-suited for large-scale screening campaigns. nih.govbio-protocol.org
The primary goal of an HTS campaign is to identify "hits"—compounds that exhibit significant inhibitory activity against Cathepsin L. These hits are then subjected to further validation and characterization, including dose-response studies to determine their potency (e.g., IC50 values). The most promising hits from HTS serve as starting points for lead optimization, a process where medicinal chemists modify the chemical structure of the hit compound to improve its potency, selectivity, and other drug-like properties.
Identification of Novel Inhibitor Scaffolds
The discovery of novel inhibitor scaffolds is a critical aspect of this compound design, as it can lead to the development of compounds with improved properties, such as increased potency, selectivity, and favorable pharmacokinetic profiles. A scaffold refers to the core chemical structure of a molecule, and identifying new scaffolds can provide fresh starting points for medicinal chemistry efforts.
One approach to identifying novel scaffolds is through the design and synthesis of compounds based on a deep understanding of the enzyme's active site and mechanism of inhibition. For example, the thiocarbazate chemotype was identified as a novel and potent scaffold for Cathepsin L inhibitors. nih.gov Through the synthesis and evaluation of a series of analogs, researchers were able to probe the structural requirements for activity and conclude that full occupancy of the S2, S3, and S1' subsites of the enzyme is necessary for potent inhibition. nih.gov
Another strategy involves the modification of existing inhibitor classes. For instance, peptidyl 3-aryl vinylsulfones represent a class of irreversible inhibitors of cysteine cathepsins. By introducing diversity at different positions of this scaffold, a library of structurally novel compounds was developed, leading to the identification of potent Cathepsin L inhibitors. mdpi.com
Computer-aided drug design also plays a significant role in the identification of novel scaffolds. nih.gov By using computer-graphic modeling based on the three-dimensional structure of Cathepsin L, researchers have been able to design and develop specific inhibitors with novel chemical structures. nih.gov This structure-based approach allows for the rational design of molecules that are complementary to the enzyme's active site, increasing the likelihood of identifying potent and selective inhibitors.
The following table provides examples of different inhibitor scaffolds and their corresponding research findings:
Table 1: Novel this compound Scaffolds
| Scaffold | Key Findings |
|---|---|
| Thiocarbazates | Potent inhibition requires full occupancy of the S2, S3, and S1' subsites. nih.gov |
| Peptidyl 3-aryl vinylsulfones | Introduction of diversity at the R1 position led to a library of novel inhibitors. mdpi.com |
| N-(L-trans-carbamoyloxyrane-2-carbonyl)-phenylalanine-dimethylamide | This common fragment is required for specific inhibition of Cathepsin L. nih.gov |
| Triazine nitriles | Varying substituents that explored the S3 pocket on the enzyme led to effective Cathepsin L inhibition. mdpi.com |
Natural Product-Derived Cathepsin L Inhibitors
Natural products have historically been a rich source of bioactive compounds and continue to be a valuable resource for the discovery of novel Cathepsin L inhibitors. researchgate.netnih.gov These compounds, derived from various natural sources such as plants, fungi, and marine organisms, often possess unique and complex chemical structures that are not typically found in synthetic compound libraries. researchgate.netacs.org
A number of natural products have been identified as potent inhibitors of Cathepsin L. For example, E-64, a compound isolated from the fungus Aspergillus japonicus, is a well-known irreversible inhibitor of several cysteine proteases, including Cathepsin L. nih.gov Leupeptin, a peptidyl aldehyde from Streptomyces exfoliatus, also exhibits inhibitory activity against Cathepsin L. nih.gov
More recently, marine organisms have emerged as a promising source of Cathepsin L inhibitors. Gallinamide A, a cyclic depsipeptide isolated from a marine cyanobacterium, is a potent and selective inhibitor of human Cathepsin L. acs.orgnih.gov
Computational methods are also being employed to screen libraries of natural products for potential Cathepsin L inhibitors. nih.govnih.govnih.gov Virtual screening of databases containing phytochemicals from medicinal plants has led to the identification of several promising candidates. nih.gov For instance, a study that screened a database of compounds from traditional Chinese medicine identified a molecule, referred to as MOL376, with high binding energy and good geometric conformation in the active site of Cathepsin L. nih.govnih.gov
The following table highlights some natural product-derived Cathepsin L inhibitors and their origins:
Table 2: Natural Product-Derived Cathepsin L Inhibitors
| Compound | Source |
|---|---|
| E-64 | Aspergillus japonicus (fungus) nih.gov |
| Leupeptin | Streptomyces exfoliatus (bacterium) nih.gov |
| Gallinamide A | Marine cyanobacterium acs.orgnih.gov |
| Plumbagin | Natural product researchgate.net |
| Beta-Lapachone | Natural product researchgate.net |
| MOL376 | Traditional Chinese medicine herb nih.govnih.gov |
Biochemical and Cellular Characterization of Cathepsin L Inhibitors
In Vitro Enzymatic Assays
In vitro enzymatic assays are foundational for characterizing the direct interaction between an inhibitor and the CTSL enzyme. These assays measure the inhibitor's ability to block the catalytic activity of purified CTSL under controlled conditions.
Spectrofluorimetric assays are a widely used method for determining CTSL activity due to their high sensitivity and suitability for high-throughput screening. novusbio.comsigmaaldrich.combiocompare.com The core principle involves a synthetic peptide substrate that is recognized and cleaved by CTSL. This peptide contains a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or amino-4-trifluoromethyl coumarin (B35378) (AFC), which is quenched by a neighboring group. novusbio.comsigmaaldrich.com Upon enzymatic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to CTSL activity. bpsbioscience.comabcam.com A common substrate for CTSL is Z-FR-AMC (carbobenzoxy-phenylalanyl-arginyl-7-amino-4-methylcoumarin). nih.govnih.gov
The assay is typically performed in a 96-well plate format, where purified CTSL is incubated with the fluorogenic substrate in the presence and absence of a potential inhibitor. sigmaaldrich.com The reaction is monitored over time using a fluorometer, with excitation and emission wavelengths set appropriately for the specific fluorophore (e.g., λEx = 400 nm / λEm = 505 nm for AFC). sigmaaldrich.com A reduction in the rate of fluorescence increase in the presence of the compound indicates inhibition of CTSL activity. abcam.com
More advanced methods include fluorescence polarization (FP)-based assays. nih.gov In this system, a fluorescently labeled substrate binds to a larger molecule like avidin, resulting in slow rotation and high fluorescence polarization. nih.gov When active CTSL cleaves the substrate, the smaller fluorescent fragment rotates more rapidly, leading to a decrease in polarization. nih.gov This method is less prone to interference from fluorescent compounds. nih.gov Additionally, novel dual-mechanism quenched fluorogenic probes, such as CTLAP, have been developed to provide high selectivity and rapid detection of CTSL activity over closely related cathepsins. nih.gov
Once an inhibitor's activity is confirmed, its kinetic properties are determined to understand its potency and mechanism of action. Key parameters include:
IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. It is a common measure of inhibitor potency. For example, the peptidyl aldehyde Z-Phe-Phe-H was identified as a potent CTSL inhibitor with an IC₅₀ value of 0.74 nM. mdpi.com Similarly, the natural products Plumbagin and Beta-Lapachone were found to inhibit CTSL with IC₅₀ values of 31.3 μM and 9.6 μM, respectively. nih.gov The potency of some inhibitors can be time-dependent; for instance, the thiocarbazate SID 26681509 initially showed an IC₅₀ of 56 nM, which increased in potency to 1.0 nM after a four-hour pre-incubation with the enzyme. unc.edunih.govresearchgate.net
Kᵢ (Inhibition constant): This parameter represents the dissociation constant of the enzyme-inhibitor complex and is a more precise measure of inhibitor affinity than IC₅₀. A lower Kᵢ value indicates a higher affinity. The di-peptidyl α-keto-β-aldehyde Z-Phe-Tyr(OBut)-COCHO was reported as a highly potent and selective inhibitor of CTSL with a Kᵢ value of 0.6 nM. mdpi.com
kₒn (Association rate constant) and kₒff (Dissociation rate constant): These parameters describe the kinetics of inhibitor binding. kₒn (or kₐₛₛ) measures how quickly the inhibitor binds to the enzyme, while kₒff measures how quickly it dissociates. nih.gov These are particularly important for characterizing slow-binding or irreversible inhibitors. For the slow-binding inhibitor SID 26681509, transient kinetic analysis determined the inhibition rate constants to be kₒn = 24,000 M⁻¹s⁻¹ and kₒff = 2.2 x 10⁻⁵ s⁻¹. unc.edunih.govresearchgate.net The ratio of kₒff to kₒn can also be used to calculate the Kᵢ. unc.edunih.gov
Due to the high degree of structural homology within the active sites of the papain superfamily, many cysteine cathepsin inhibitors lack specificity. nih.govnih.gov Therefore, a crucial step in characterization is to profile the inhibitor's activity against other related proteases, particularly Cathepsin B, K, S, and V. unc.edunih.gov Selectivity is vital for minimizing off-target effects in cellular and in vivo studies. nih.gov
Selectivity profiling is typically performed by conducting parallel enzymatic assays with a panel of different purified cathepsin enzymes. The IC₅₀ value for each enzyme is determined, and a selectivity ratio is calculated by dividing the IC₅₀ for the off-target cathepsin by the IC₅₀ for CTSL. A higher ratio indicates greater selectivity for CTSL.
The thiocarbazate inhibitor SID 26681509 displayed 7- to 151-fold greater selectivity for CTSL over papain, Cathepsin B, K, S, and V. unc.edunih.govresearchgate.net
The inhibitor Z-Phe-Phe-NHO-MA showed significant selectivity, being 58-fold more potent against CTSL than Cathepsin S and 436-fold more potent than Cathepsin B. nih.gov
An epoxysuccinate analog, HO-Eps-Arg-OBzl , exhibited an 89-fold selectivity for CTSL over Cathepsin S. nih.gov
Structural Biology of Cathepsin L-Inhibitor Complexes
X-ray Crystallography
X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of Cathepsin L in complex with various inhibitors, providing critical insights into the molecular basis of its inhibition. These structural studies have been instrumental in the structure-based design of potent and specific inhibitors.
More recent crystallographic studies have focused on Cathepsin L in complex with a variety of other inhibitors, including retrobinding noncovalent inhibitors and covalent inhibitors with different warheads like α-ketoamides. nih.govacs.orgacs.org For instance, the crystal structures of Cathepsin L with three noncovalent retrobinding inhibitors were determined at resolutions up to 1.8 Å. nih.govacs.org These studies helped to clarify the binding mode of these inhibitors in the S' subsites of the enzyme. nih.govacs.org
A comprehensive study reported the crystal structures of Cathepsin L in complex with 14 different compounds, including Calpain inhibitor XII, MG-101, and Cathepsin L inhibitor IV, at resolutions better than 2 Å. acs.org These structures provide a solid foundation for understanding the interactions that govern inhibitor binding and for the structure-guided optimization of Cathepsin L inhibitors for various therapeutic applications, such as antiviral agents. acs.org The high-resolution data from these crystallographic analyses reveal detailed interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitors and the amino acid residues lining the active site of Cathepsin L. acs.org
| Inhibitor | PDB Code | Resolution (Å) | Key Structural Insights | References |
|---|---|---|---|---|
| E-64 | 8A4V | 1.65 | Covalent modification of the active site Cys25. | nih.govrcsb.org |
| Bpa-(Nε-Bpa)Lys-DArg-Tyr-Npe | 3H89 | 2.5 | Noncovalent retrobinding mode in S' subsites. | nih.govacs.org |
| Bpa-(Nε-Bpa)Lys-DArg-Phe-Npe | 3H8B | 1.8 | Clarification of biphenyl (B1667301) group binding. | nih.govacs.org |
| Bpa-MCys-DArg-Phe-Npe | 3H8C | 2.5 | Revealed inhibitor-inhibitor crystal packing interactions. | nih.govacs.org |
| α-ketoamide inhibitor 13b | Not specified | <2.0 | Basis for understanding off-target effects and inhibitor optimization. | acs.org |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique in structural biology for determining the high-resolution structures of biological macromolecules in their near-native states. americanpeptidesociety.org This method is particularly advantageous for large, flexible, or heterogeneous complexes that are challenging to crystallize for X-ray crystallography. americanpeptidesociety.orgucl.ac.uk The process involves flash-freezing the sample in a thin layer of vitreous ice and imaging it with an electron microscope at cryogenic temperatures. americanpeptidesociety.org By collecting a large number of images of individual particles from different orientations, a three-dimensional reconstruction of the molecule can be generated. americanpeptidesociety.org
In recent years, advancements in detector technology and image processing algorithms have enabled Cryo-EM to achieve near-atomic resolutions for a wide range of protein complexes. ucl.ac.ukeventact.com This has opened up new possibilities for studying protein-ligand interactions, including those involving enzyme-inhibitor complexes. eventact.com The structural information obtained from Cryo-EM can provide valuable insights into the mechanism of action of inhibitors and can guide the development of new therapeutic drugs. eventact.com
While Cryo-EM has been successfully applied to study the structure of various protease complexes, such as the proteasome with its inhibitors, its specific application to the structural analysis of Cathepsin L-inhibitor complexes is not yet widely documented in the scientific literature. eventact.com The relatively small size of the Cathepsin L monomer (around 25 kDa for the mature form) can present challenges for single-particle Cryo-EM, which generally performs better with larger macromolecules. However, the technique's ability to capture different conformational states of a protein in solution could potentially be beneficial for studying the dynamics of Cathepsin L interaction with its inhibitors. As the technology continues to evolve and its application becomes more widespread, it is anticipated that Cryo-EM will also be utilized to provide valuable structural insights into the complexes formed between Cathepsin L and its inhibitors, complementing the information obtained from X-ray crystallography.
Development and Application of Functional Probes
The study of enzyme function and activity within complex biological systems has been significantly advanced by the development of functional probes. These chemical tools are designed to target and report on the activity of specific enzymes, providing insights that are not achievable through traditional biochemical assays that measure protein levels. For Cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes, the development of such probes has been crucial in elucidating its specific roles.
Activity-Based Probes (ABPs) for Cathepsin L
Activity-based probes (ABPs) are a powerful class of chemical tools designed to covalently bind to the active form of an enzyme. researchgate.net This characteristic allows for the direct measurement of enzymatic activity rather than just the abundance of the enzyme, as many enzymes exist in inactive zymogen forms or are regulated by endogenous inhibitors. nih.gov The design of ABPs for cysteine cathepsins, including Cathepsin L, typically incorporates three key components: a peptide sequence that provides binding specificity, an electrophilic "warhead" that covalently reacts with the catalytic cysteine residue in the active site, and a reporter tag for detection and visualization. nih.govrsc.org
The development of selective ABPs for Cathepsin L is challenging due to the high degree of structural similarity and overlapping substrate specificities among the eleven human cysteine cathepsins. nih.govrsc.org For instance, Cathepsin L shares significant sequence identity with Cathepsin V, and both exhibit similar substrate preferences, making it difficult to design probes that can distinguish between the two. rsc.org Furthermore, the ubiquitous and abundant Cathepsin B presents another significant hurdle in developing Cathepsin L-specific probes. rsc.orgresearchgate.net
To overcome these challenges, researchers have employed various strategies. One approach involves the use of positional scanning substrate libraries, such as the Hybrid Combinatorial Substrate Library (HyCoSuL), to identify highly selective peptide sequences for Cathepsin L. nih.govrsc.org This method allows for the systematic screening of amino acid preferences at different positions of the substrate-binding cleft, leading to the design of more specific recognition sequences for the ABP. rsc.org
The "warhead" is a critical component that determines the probe's reactivity and mechanism of inhibition. For Cathepsin L and other cysteine proteases, common warheads include acyloxymethyl ketones (AOMKs), epoxides, and phenoxymethyl (B101242) ketones. nih.govnih.gov These electrophilic groups form a stable covalent bond with the active site cysteine, effectively and irreversibly labeling the active enzyme. nih.govnih.gov The choice of warhead can also influence the probe's selectivity. For example, probes containing a bulky AOMK group may be less effective at labeling cathepsins with more restrictive active sites. nih.gov
The reporter tag enables the detection and quantification of probe-labeled enzymes. Common tags include fluorophores (e.g., Cy5, indocyanine green - ICG) for fluorescent imaging, biotin (B1667282) for affinity purification and western blot analysis, or radioisotopes. nih.govrsc.org Quenched activity-based probes (qABPs) represent a more advanced design, where a fluorophore is paired with a quencher molecule. nih.gov Upon covalent binding to the target enzyme, a conformational change or cleavage of the linker separates the fluorophore from the quencher, resulting in a fluorescent signal. nih.gov This "smart" probe design minimizes background fluorescence and enhances signal-to-noise ratios, making them particularly useful for in vivo imaging. nih.govacs.org
Several ABPs have been developed and utilized to study Cathepsin L activity. For example, VGT-309, a quenched ABP that targets multiple cathepsins including B, L, and S, has been used in preclinical and clinical settings for the intraoperative detection of lung cancer. nih.gov This probe utilizes a phenoxymethyl ketone warhead and an ICG fluorophore. nih.gov Another example is CTLAP, a fluorogenic probe designed for rapid and selective detection of Cathepsin L activity, showing good selectivity over Cathepsin B and Cathepsin V. aacrjournals.org Researchers have also developed probes like GB123 and GB137 to study cathepsin activity in neurological contexts. acs.org The development of probes with novel reactive groups, such as dimethyl sulfoxonium ylides, has also shown promise in targeting specific cathepsins. researchgate.net
The application of these probes has been instrumental in visualizing the subcellular localization of active Cathepsin L, profiling its activity in disease models, and assessing the efficacy of inhibitors. rsc.orgnih.gov For instance, fluorescent ABPs have been used to image Cathepsin L activity in living breast cancer cells (MDA-MB-231), revealing its localization in lysosomes. rsc.orgresearchgate.net These powerful tools continue to be refined to achieve higher selectivity and sensitivity, promising deeper insights into the complex biology of Cathepsin L.
| Probe Name/Type | Warhead Type | Reporter Tag | Target Cathepsins | Key Applications |
| VGT-309 | Phenoxymethyl ketone | ICG (fluorophore) & IRDye QC-1 (quencher) | Cathepsins B, L, S, X | Intraoperative fluorescence-guided surgery for cancer detection. nih.gov |
| CTLAP | Not specified | Fluorogenic | Cathepsin L (selective over B and V) | Rapid and selective detection of Cathepsin L activity. aacrjournals.org |
| GB123 | Not specified | Fluorescent | Cathepsins B, L, S | Biochemical analysis and ex vivo labeling of active cathepsins. acs.org |
| GB137 | Not specified | Quenched fluorescent | Cathepsins B, L, S | In situ staining of active cathepsins in tissue sections. acs.org |
| HyCoSuL-derived probes | Not specified | Fluorogenic | Cathepsin L | Monitoring Cathepsin L activity in living cancer cells. rsc.org |
| Dimethyl sulfoxonium ylide (SY) probes | Dimethyl sulfoxonium ylide | sCy5 (fluorophore) | Cathepsins X, B, S, L | Probing cathepsin activity with a novel reactive group. researchgate.net |
| Epoxide-containing probes (e.g., DCG-04) | Epoxide | Biotin or Cy5 | Pan-cysteine cathepsins | General labeling of active cysteine cathepsins in vitro and in vivo. nih.gov |
| AOMK-containing probes | Acyloxymethyl ketone (AOMK) | Not specified | Cysteine cathepsins (excluding Cathepsin X) | Labeling specific subsets of cysteine cathepsins. nih.govacs.org |
Preclinical Research Applications of Cathepsin L Inhibitors
In Vitro Cell Models and Mechanistic Studies
In vitro studies utilizing specific Cathepsin L inhibitors have provided profound insights into the molecular mechanisms governed by this enzyme. By blocking the proteolytic activity of Cathepsin L in controlled cellular environments, researchers have been able to dissect its contributions to cancer progression, angiogenesis, viral entry, metabolic regulation, and lysosomal function.
The aberrant expression and activity of Cathepsin L are frequently associated with cancer malignancy, and its inhibition in various cancer cell lines has been shown to impede tumorigenic processes. mdpi.comnih.govfrontiersin.org Upregulation of Cathepsin L is a common feature in diverse human cancers, correlating with increased metastatic potential and poor patient outcomes. nih.gov Extracellularly, secreted Cathepsin L facilitates the degradation of extracellular matrix (ECM) components like collagen, fibronectin, and laminin, which is a critical step for tumor cell invasion and metastasis. mdpi.comnih.gov
In neuroblastoma, an aggressive childhood cancer, the secretion of active cathepsins is notably enhanced in N-Myc amplified cells, which are associated with higher tumor aggression. oncotarget.com Inhibition of cysteine cathepsins, including Cathepsin L, has been demonstrated to reduce the viability of aggressive neuroblastoma cells and sensitize them to chemotherapeutic agents like doxorubicin (B1662922). oncotarget.com Furthermore, Cathepsin L has been implicated in promoting chemoresistance in neuroblastoma by modulating other proteins. nih.gov
Studies on osteosarcoma have revealed elevated levels of Cathepsin L mRNA in various human osteosarcoma cell lines and tumor samples. nih.gov In breast cancer, Cathepsin L expression is linked to increased relapse and metastatic incidence. elsevierpure.com Inhibition of Cathepsin L in breast cancer cells has been shown to suppress their invasive capabilities. nih.gov Similarly, in glioma and melanoma, increased Cathepsin L expression is associated with the invasive phenotype of these cancers. mdpi.com
| Cell Line Examples | Key Findings with Cathepsin L Inhibition |
| Neuroblastoma (e.g., SK-N-BE2) | Reduced cell migration and increased sensitivity to doxorubicin. oncotarget.com |
| Osteosarcoma | Elevated Cathepsin L levels are observed, suggesting a potential therapeutic target. nih.gov |
| Breast Cancer (e.g., MDA-MB-231) | Significant reduction in tumor cell-induced angiogenesis in vivo. elsevierpure.com |
| Glioma | Increased Cathepsin L expression is correlated with tumor invasiveness. mdpi.com |
| Melanoma | Elevated Cathepsin L is associated with the metastatic potential of melanoma cells. mdpi.com |
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. frontiersin.org Cathepsin L has been identified as a significant contributor to tumor angiogenesis. elsevierpure.comnih.gov In vitro assessments have demonstrated that the inhibition of Cathepsin L can significantly impair various angiogenic properties of endothelial cells. elsevierpure.comnih.gov
The small molecule inhibitor KGP94 has been shown to suppress endothelial cell sprouting, migration, invasion, and tube formation. elsevierpure.comnih.govresearchgate.net Furthermore, Cathepsin L stimulates an increase in DNA synthesis and proliferation of endothelial cells, an effect that is mitigated by its inhibition. nih.gov Mechanistically, Cathepsin L can upregulate the expression of cell cycle-related genes, including members of the cyclin family, thereby promoting endothelial cell proliferation. nih.govresearchgate.net In human omental microvascular endothelial cells (HOMECs), Cathepsin L induces migration, a key step in angiogenesis, which can be abolished by inhibitors of the MEK1/2 pathway, suggesting the involvement of the ERK1/2 signaling cascade. qmul.ac.uk
| Endothelial Cell Type | Effect of Cathepsin L Inhibition | Investigated Inhibitor |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Did not significantly affect proliferation or migration. escholarship.org | Z-FF-FMK, cystatin C |
| Human Microvascular Endothelial Cells (HMVEC) | Reduced sprouting, migration, invasion, and tube formation. nih.gov | KGP94 |
| Endothelial Progenitor Cells (EPCs) | Abolished proteolytic activity and matrix degradation. escholarship.org | Cathepsin L inhibitor |
Cathepsin L plays a pivotal role in the entry of several viruses into host cells, most notably coronaviruses like SARS-CoV and SARS-CoV-2. researchgate.netumt.edu.pknih.govpnas.org For SARS-CoV-2, viral entry can occur via two main pathways: one at the cell surface involving the protease TMPRSS2, and another through endosomes, which is dependent on the activity of cathepsins B and L. nih.gov In cells with low TMPRSS2 expression, the virus is taken up into endosomes where the acidic environment and the action of Cathepsin L are required for the cleavage of the viral spike (S) protein. researchgate.net This cleavage is essential for the fusion of the viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm. umt.edu.pk
In vitro studies using various cell lines, such as Vero E6 cells, have consistently shown that Cathepsin L inhibitors can effectively block SARS-CoV-2 entry and replication. umt.edu.pk A range of inhibitors, including E-64d, SID 26681509, and Gallinamide A, have demonstrated potent antiviral activity in these models. researchgate.netumt.edu.pk For instance, Gallinamide A and its analogs have been reported to inhibit SARS-CoV-2 infection with EC50 values in the nanomolar range. umt.edu.pk The combination of a TMPRSS2 inhibitor (camostat mesylate) and a Cathepsin B/L inhibitor (E-64d) has been shown to act synergistically in preventing viral entry, suggesting that targeting both pathways could be a more effective therapeutic strategy. nih.gov
| Virus | Cell Model | Key Findings with Cathepsin L Inhibition |
| SARS-CoV-2 | Human cells, Vero E6 cells | Inhibition of viral entry and replication. umt.edu.pknih.gov |
| SARS-CoV | 293T cells | Blockade of infection. pnas.orgnih.gov |
| SARS-CoV-2 Pseudovirus | Human cells | Prevention of infection. nih.gov |
Recent research has uncovered a role for Cathepsin L in the regulation of cellular metabolism. nih.govnih.gov Studies using a pan-cathepsin inhibitor in mouse embryonic fibroblasts (MEFs) revealed an increased abundance of proteins involved in central carbon metabolism. nih.govnih.gov Further investigation pointed towards an enrichment for glycolytic metabolism. nih.govnih.gov
Pharmacological inhibition of Cathepsin L has been shown to lead to an increase in the protein expression of lactate (B86563) dehydrogenase A (LDHA), a key enzyme in glycolysis. nih.govnih.gov This suggests a causal relationship where Cathepsin L-mediated proteolysis is involved in regulating LDHA levels and, consequently, metabolic activity. nih.gov These findings propose that Cathepsin L acts as a regulator of a metabolic circuit to control cell division, highlighting its potential as a therapeutic target in diseases characterized by metabolic dysregulation, such as cancer. nih.gov In the context of tumor-associated macrophages, pharmacological inhibition of cathepsins B, L, and S led to distinct changes in fatty acid metabolites and an increased expression of key modulators of fatty acid metabolism. mdpi.com
As a major lysosomal protease, Cathepsin L is integral to lysosomal function and cellular homeostasis. jci.orgplos.org Inhibition of Cathepsin L can lead to lysosomal dysfunction. plos.orgnih.govresearchgate.net Studies have shown that blocking the activity of cathepsins B and L results in the impairment of autophagy, a key cellular recycling process. nih.gov This impairment is characterized by the accumulation of unprocessed pro-cathepsins within the lysosomes, leading to the formation of severely enlarged lysosomes and a disruption of normal lysosomal degradation. nih.gov
Furthermore, the inhibition of Cathepsin L has been found to increase the levels and activity of glucocerebrosidase (GCase), an enzyme whose deficiency is linked to Gaucher disease and is a major genetic risk factor for Parkinson's disease. jci.org It is suggested that Cathepsin L cleaves GCase, thereby regulating its stability. jci.org Chemical inhibition of Cathepsin L can thus increase GCase levels by reducing its degradation within the lysosome. jci.org This highlights a potential therapeutic strategy for GBA1-associated neurodegenerative diseases. jci.org
In Vivo Animal Models for Mechanistic Elucidation
In vivo studies using animal models have been crucial for validating the mechanistic insights gained from in vitro research on Cathepsin L inhibitors and for assessing their potential therapeutic efficacy. These models allow for the investigation of the complex interplay between Cathepsin L and the tumor microenvironment, as well as its role in systemic diseases.
In the context of cancer, preclinical trials with Cathepsin L inhibitors have shown promising results. For instance, in a pancreatic cancer model, the reversible cathepsin inhibitor VBY-825, which is potent against cathepsins B, L, S, and V, was found to significantly decrease tumor burden and the number of tumors. nih.gov Similarly, in a breast cancer model, treatment with the this compound KGP94 led to a significant suppression of tumor angiogenesis in vivo. nih.gov These studies underscore the therapeutic potential of targeting Cathepsin L in cancer treatment.
Regarding viral infections, the use of humanized mice has been instrumental in studying the role of Cathepsin L in SARS-CoV-2 infection. nih.gov It was demonstrated that SARS-CoV-2 pseudovirus infection increased Cathepsin L expression in human ACE2 transgenic mice. nih.gov Furthermore, the administration of a this compound prevented infection in these animals, confirming the crucial role of this protease in the viral life cycle in vivo. nih.gov
In metabolic disease research, the this compound CLIK-148 was shown to mitigate weight gain and improve glucose tolerance in high-fat diet-induced obese mice and ob/ob mice, indicating a role for Cathepsin L in metabolic regulation at the organismal level. nih.gov
Tumor Growth and Metastasis Models
The upregulation of cathepsin L has been clinically associated with the incidence and progression of metastatic disease in various cancers, including prostate cancer. nih.gov Preclinical models have been instrumental in validating cathepsin L as a therapeutic target for inhibiting tumor growth and metastasis.
Furthermore, studies have shown that cathepsin L secreted by tumors plays a pivotal role in the metastatic aggressiveness of cancer cells, which is triggered by hypoxia and acidosis. nih.gov Inhibition of cathepsin L by KGP94 has been demonstrated to substantially inhibit the metastatic capacity of cancer cells that is potentiated by the tumor microenvironment. nih.gov The mechanism behind this involves the degradation of extracellular matrix components by cathepsin L, which facilitates tumor cell invasion and metastasis. frontiersin.org
Angiogenesis Models (e.g., Chick Chorioallantoic Membrane, Mouse Matrigel)
Angiogenesis, the formation of new blood vessels, is a critical process for both primary tumor growth and the development of metastases. nih.gov While the role of cathepsin L in tumor cell migration and invasion is well-established, its contribution to tumor angiogenesis has been a subject of more recent investigation. nih.gov
The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to study angiogenesis. nih.govnih.gov This extraembryonic membrane of the chick embryo has a dense capillary network, making it suitable for observing the formation of new blood vessels in response to pro- or anti-angiogenic factors. nih.gov In the context of cancer research, tumor cells can be implanted onto the CAM to study tumor-induced angiogenesis and the efficacy of anti-angiogenic agents. nih.gov
In preclinical studies evaluating the anti-angiogenic efficacy of the this compound KGP94, a significant reduction in MDA-MB-231 breast cancer tumor cell-induced angiogenesis was observed in vivo. nih.gov In vitro assessments further demonstrated that KGP94 significantly decreased various angiogenic properties of endothelial cells, including sprouting, migration, invasion, tube formation, and proliferation. nih.gov
The Mouse Matrigel plug assay is another common in vivo model for studying angiogenesis. Matrigel, a basement membrane matrix extracted from mouse sarcomas, is mixed with cancer cells and injected subcutaneously into mice. mdpi.com The gel solidifies and becomes vascularized by the host's blood vessels, allowing for the quantification of angiogenesis.
Viral Pathogenesis Models (e.g., SARS-CoV-2 in African Green Monkeys)
The entry of certain viruses into host cells is dependent on the activity of host proteases. For SARS-CoV-2, the virus responsible for COVID-19, the cysteine protease cathepsin L has been identified as a key host factor that processes the viral spike protein, a necessary step for viral entry. biorxiv.orgnih.gov This has made cathepsin L a potential therapeutic target for COVID-19.
To evaluate the in vivo efficacy of cathepsin L inhibitors against SARS-CoV-2, the African green monkey (AGM) model of COVID-19 has been utilized. researchgate.netbiorxiv.org Non-human primates are considered excellent models for studying the pathogenesis of and potential treatments for COVID-19 due to similarities in respiratory anatomy to humans. biorxiv.org The AGM model, in particular, has been shown to replicate severe disease outcomes, including acute respiratory distress syndrome (ARDS), observed in critically ill human patients. tulane.edu
In a preclinical study, the orally administered small molecule this compound SLV213 (also known as K777) was evaluated in the AGM model. biorxiv.orgbiorxiv.org In a prophylactic setting, animals pre-treated with SLV213 before inoculation with SARS-CoV-2 showed reduced pulmonary pathology compared to vehicle-treated animals. biorxiv.orgbiorxiv.org When administered in a therapeutic setting, after viral exposure, SLV213 treatment also resulted in reduced lung pathology and a lack of diffuse alveolar damage. biorxiv.org Furthermore, antiviral effects were demonstrated by quantitative reductions in the viral load in samples from the upper and lower airways. biorxiv.org These findings support the potential of early treatment with cathepsin L inhibitors to prevent severe lung pathology in COVID-19. biorxiv.org
Disease-Specific Models (e.g., Dilated Cardiomyopathy, Polycystic Kidney Disease)
The dysregulated expression of lysosomal cysteine cathepsins, including cathepsin L, has been associated with adverse cardiac remodeling in several cardiovascular diseases. nih.govillinois.edu In dilated cardiomyopathy (DCM), a condition characterized by the enlargement and weakening of the heart muscle, the role of cathepsin L has been investigated in preclinical models.
In an animal model of doxorubicin-induced cardiomyopathy, a significant increase in cathepsin L activity and protein expression was observed in the cardiac tissue of treated rats compared to controls. nih.govillinois.edu This suggests a potential role for cathepsin L in the pathogenesis of this form of DCM. Furthermore, studies in peripheral blood mononuclear cells from human DCM patients have shown a drastic increase in the functional activity of cathepsin L. nih.govillinois.edu This increased activity correlated with reduced left ventricular ejection fraction, a measure of the heart's pumping ability. nih.govillinois.edu
Autosomal dominant polycystic kidney disease (ADPKD) is a genetic disorder leading to the formation of fluid-filled cysts in the kidneys. While the direct role of cathepsin L inhibitors in ADPKD models is still an area of active research, studies have shown that the reversal of the disease is possible in preclinical mouse models. yale.edu By reactivating the mutated PKD1 or PKD2 genes, researchers observed a reduction in kidney size, resolution of cysts, and reversal of secondary damage like inflammation and fibrosis. yale.edu These reversal studies highlight the plasticity of the kidney and open avenues for investigating the molecular pathways involved, which may include proteases like cathepsin L.
Investigation of Off-Target Effects and Selectivity in Biological Systems
A critical aspect of drug development is ensuring that a therapeutic agent specifically interacts with its intended target to minimize unwanted side effects. For cathepsin L inhibitors, this involves assessing their selectivity against other members of the cathepsin family and other proteases. patsnap.com Designing inhibitors that selectively target cathepsin L is challenging but crucial for minimizing off-target effects. patsnap.com
The investigation of off-target effects often involves comparing the activity of inhibitors against a panel of related enzymes. For instance, some cathepsin K inhibitors have been found to also inhibit cathepsins L and V. nih.gov The lysosomotropic nature of some basic inhibitors can lead to their accumulation in lysosomes, resulting in a loss of selectivity in cell-based assays compared to in vitro enzyme assays. nih.gov This accumulation can lead to the inhibition of other lysosomal proteases, potentially causing adverse effects. nih.gov
To address this, non-basic inhibitors have been designed to maintain potency and selectivity against individual cathepsins. nih.gov In vivo studies using activity-based probes can help detect the inhibition of off-target cathepsins in various tissues. For example, studies with basic cathepsin K inhibitors have shown in vivo inhibition of cathepsins B, L, and S in mice, while a non-basic inhibitor with a similar off-target profile in enzyme assays demonstrated greater in vivo selectivity. researchgate.net This highlights the importance of evaluating selectivity not just in vitro but also in relevant biological systems.
Future Directions in Cathepsin L Inhibitor Research
Development of Highly Selective and Potent Inhibitors
A primary focus of future research is the design of inhibitors that are both highly potent and exquisitely selective for Cathepsin L over other cathepsins and related proteases. nih.govmdpi.com This is crucial to minimize off-target effects and enhance therapeutic efficacy.
One promising strategy is the "hybrid-design" approach, which combines structural features from different inhibitor classes to create novel compounds with improved properties. nih.gov This method allows for the optimization of interactions with specific subsites within the Cathepsin L active site, thereby increasing both potency and selectivity.
Researchers are also exploring various chemical scaffolds to identify novel inhibitor classes. Thiosemicarbazone derivatives, for instance, have shown considerable promise as selective Cathepsin L inhibitors. nih.govnih.govacs.org A number of these compounds have demonstrated low nanomolar IC50 values against Cathepsin L while showing no significant activity against other cathepsins like Cathepsin B. nih.govnih.gov For example, a series of functionalized benzophenone (B1666685) thiosemicarbazones were found to be potent inhibitors of Cathepsin L, with the most active compounds exhibiting IC50 values below 85 nM and high selectivity over Cathepsin B. nih.gov Similarly, thiochromanone thiosemicarbazone analogues have been developed with IC50 values in the low nanomolar range for Cathepsin L. nih.gov
Another class of inhibitors being actively investigated is the epoxysuccinate derivatives. nih.gov The Cathepsin L-specific inhibitors, CLIK-148 and CLIK-195, were designed based on the structure of epoxysuccinate compounds and have demonstrated high selectivity. nih.govnih.gov Peptidyl aldehydes, such as Z-Phe-Tyr-CHO, also represent a class of potent and specific reversible inhibitors of Cathepsin L. scbt.comechelon-inc.com
The development of these highly selective and potent inhibitors will be critical for advancing our understanding of the specific roles of Cathepsin L in disease and for the development of safer and more effective targeted therapies.
Addressing Redundancy and Isoform-Specific Functions of Cathepsins
A significant challenge in targeting Cathepsin L is the functional redundancy among the cathepsin family of proteases. researchgate.net Several cathepsins share overlapping substrate specificities, which can lead to compensatory mechanisms when a single cathepsin is inhibited. researchgate.net Future research must therefore focus on elucidating the unique, non-redundant functions of Cathepsin L in specific pathological contexts.
While the development of highly selective inhibitors is a crucial first step, a deeper understanding of the distinct biological roles of different Cathepsin L isoforms is also necessary. Although information on distinct functional isoforms of Cathepsin L is still emerging, it is known that the localization of the enzyme (e.g., lysosomal, nuclear, or secreted) can dictate its function. nih.gov For example, nuclear Cathepsin L has been implicated in promoting tumor progression through mechanisms independent of its extracellular roles. nih.gov
Future studies will likely employ advanced techniques such as single-cell proteomics and sophisticated imaging to map the spatial and temporal activity of different Cathepsin L forms within cells and tissues. This will help to identify isoform-specific substrates and signaling pathways. The development of isoform-specific inhibitors, although challenging, would be a major breakthrough, allowing for the precise targeting of pathogenic Cathepsin L activity while sparing its essential physiological functions.
Strategies for Enhancing Inhibitor Delivery and Localization (e.g., Nanomedicine Approaches)
Effective delivery of Cathepsin L inhibitors to their specific sites of action is another critical area of future research. Nanomedicine offers a promising avenue to overcome challenges such as poor solubility, off-target toxicity, and limited bioavailability of conventional inhibitor formulations. frontiersin.org
Various nanocarriers are being explored for the targeted delivery of Cathepsin L inhibitors. These include:
Gold Nanoparticles: These nanoparticles have been identified as promising anti-metastatic agents due to their ability to inhibit Cathepsin L. frontiersin.org Their tunable size and surface properties make them ideal for targeted delivery.
Graphene Oxide: This nanomaterial has been shown to act as an adsorbent for pro-metastatic enzymes like Cathepsin L, effectively inhibiting their activity. nih.govresearchgate.netacs.org Studies have shown that Cathepsin L can be adsorbed onto the surface of graphene oxide, providing a novel therapeutic strategy. nih.gov
Self-Assembling Nanofibers: Peptide-based nanofibers that are substrates for cathepsins are being developed as potential drug delivery vehicles. tau.ac.il These nanofibers can be designed to release a therapeutic payload upon cleavage by Cathepsin L at the target site.
These nanomedicine approaches can be further enhanced by functionalizing the nanocarriers with targeting ligands (e.g., antibodies or peptides) that specifically recognize receptors overexpressed on diseased cells. This active targeting strategy can significantly increase the local concentration of the inhibitor at the desired site, thereby improving therapeutic efficacy and reducing systemic side effects. Future research will focus on optimizing the design and biocompatibility of these nanocarriers for clinical translation. frontiersin.org
Combination Therapy Strategies
Targeting Cathepsin L as a monotherapy may not always be sufficient to achieve a desired therapeutic outcome, particularly in complex diseases like cancer. researchgate.net Therefore, a significant future direction is the development of combination therapy strategies that pair Cathepsin L inhibitors with other therapeutic agents.
A particularly promising application of this strategy is in overcoming chemotherapy resistance. nih.govnih.govphysiology.orgresearchgate.net Studies have shown that inhibiting Cathepsin L can prevent the development of drug resistance and even reverse it in cancer cells. nih.govphysiology.org For instance, combining a Cathepsin L inhibitor with doxorubicin (B1662922) has been shown to strongly suppress the proliferation of drug-resistant tumors in preclinical models. nih.govphysiology.org The mechanism behind this synergy involves the stabilization of drug targets that are otherwise degraded by Cathepsin L. nih.gov By inhibiting Cathepsin L, the availability of these targets, such as topoisomerase-IIα, is enhanced, thereby increasing the cancer cells' susceptibility to chemotherapeutic agents. nih.govresearchgate.net
Cathepsin L inhibitors have also been shown to enhance the efficacy of other targeted therapies. The cellular response to drugs like tamoxifen, imatinib, and trichostatin A has been shown to increase in the presence of a this compound. nih.govphysiology.org
Future research will focus on identifying the most effective combination therapies for specific diseases and patient populations. This will involve preclinical studies to elucidate the mechanisms of synergy and clinical trials to evaluate the safety and efficacy of these combination regimens. The potential of Cathepsin L inhibitors to sensitize resistant tumors to existing therapies could have a significant impact on patient outcomes. nih.gov
Proteomic Approaches for Identifying Novel Cathepsin L Substrates
A comprehensive understanding of the full spectrum of Cathepsin L substrates is essential for elucidating its biological functions and its role in disease. Proteomic approaches are powerful tools for the unbiased identification of novel substrates in complex biological systems. nih.govnih.govresearchgate.net
One such technique is the proteomic identification of protease cleavage sites (PICS), which allows for the simultaneous profiling of both prime and non-prime substrate specificities. nih.govresearchgate.net Using this approach, researchers have identified a large number of Cathepsin L cleavage sites, providing a more comprehensive view of its substrate repertoire. nih.govresearchgate.net
Mass spectrometry-based approaches have been instrumental in identifying novel extracellular substrates of Cathepsin L. nih.gov These studies have revealed that Cathepsin L can act as a "sheddase," cleaving the extracellular domains of cell adhesion molecules (CAMs) and transmembrane receptors from the surface of cancer cells. nih.gov This shedding can impact cell migration, invasion, and intracellular signaling. nih.gov
Future research will likely involve the use of more advanced proteomic techniques, such as activity-based protein profiling (ABPP), to identify Cathepsin L substrates in a more physiological context. These studies will provide valuable insights into the molecular mechanisms by which Cathepsin L contributes to disease progression and may reveal novel therapeutic targets.
Advancements in Computational Design and Screening
Computational methods are playing an increasingly important role in the discovery and development of novel Cathepsin L inhibitors. mdpi.com These in silico approaches can significantly accelerate the drug discovery process by identifying promising lead compounds from large chemical libraries and by providing insights into the molecular basis of inhibitor binding. mdpi.com
Machine Learning (ML) models are being developed to predict the inhibitory activity of compounds against Cathepsin L. mdpi.com These models are trained on large datasets of known inhibitors and their activities and can be used to screen virtual libraries of compounds to identify potential hits. mdpi.com
Structure-Based Virtual Screening (SBVS) is another powerful computational technique that utilizes the three-dimensional structure of Cathepsin L to identify potential inhibitors. mdpi.com This approach involves docking virtual compounds into the active site of the enzyme and predicting their binding affinity. mdpi.com SBVS has been successfully used to identify natural compounds that are potential Cathepsin L inhibitors. mdpi.com For example, a combined machine learning and structure-based virtual screening approach identified two natural compounds, ZINC4097985 and ZINC4098355, as promising candidates for Cathepsin L inhibition. mdpi.comresearchgate.net
Molecular Dynamics (MD) simulations are used to study the dynamic interactions between Cathepsin L and its inhibitors. nih.gov These simulations can provide valuable information about the stability of the inhibitor-enzyme complex and can help to optimize the design of more potent and selective inhibitors. nih.gov
Future advancements in computational power and algorithm development will further enhance the utility of these methods in this compound research. The integration of artificial intelligence and computational chemistry will undoubtedly accelerate the discovery of the next generation of Cathepsin L-targeted therapeutics. mdpi.com
Q & A
Q. Table 1: Key Properties of Common Cathepsin L Inhibitors
Q. How can researchers validate the specificity of Cathepsin L inhibitors in complex biological systems?
- Methodological Answer :
- Fluorometric assays : Use kits like ab197012 to quantify inhibitor efficacy by measuring AFC fluorescence reduction upon substrate cleavage .
- Cross-reactivity testing : Compare inhibition profiles against related proteases (e.g., Cathepsin B, S) using kinetic assays .
- Genetic validation : Employ CRISPR/Cas9-mediated Cathepsin L knockout models to confirm on-target effects .
- Structural docking : Use computational tools (e.g., ClusPro) to analyze inhibitor binding to Cathepsin L vs. off-target proteases .
Advanced Research Questions
Q. How to resolve discrepancies in this compound efficacy across different disease models (e.g., cancer vs. pulmonary fibrosis)?
- Methodological Answer :
- Model-specific factors : Assess tissue-specific expression of Cathepsin L isoforms and pH-dependent activity (lysosomal vs. extracellular environments) .
- Inhibitor stability : Monitor half-life in physiological buffers; irreversible inhibitors may accumulate in lysosomes, altering efficacy .
- Off-target effects : Use proteome-wide activity-based profiling to identify unintended protease inhibition .
- Pathway crosstalk : Evaluate compensatory mechanisms (e.g., upregulation of Cathepsin B in Cathepsin L-inhibited systems) .
Q. What methodologies are recommended for determining the inhibitory constant (Ki) of Cathepsin L inhibitors?
- Methodological Answer :
- Kinetic assays : Perform time-dependent inhibition studies using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) under pseudo-first-order conditions .
- Dixon plots : Calculate Ki values by varying substrate and inhibitor concentrations .
- Pre-incubation protocols : For irreversible inhibitors, measure residual enzyme activity after pre-incubation to assess covalent binding .
Q. How to optimize concentration ranges for Cathepsin L inhibitors in dose-response experiments?
- Methodological Answer :
- IC50-guided dosing : Start with 0.1–10× the reported IC50 (e.g., 1.9 nM for N-(1-Naphthalenylsulfonyl)-Ile-Trp-aldehyde) .
- Cell-type adjustments : Account for variations in lysosomal uptake (e.g., higher concentrations required for primary macrophages vs. HEK293 cells) .
- Toxicity controls : Include viability assays (e.g., MTT) to distinguish cytotoxic effects from target inhibition .
Data Contradiction Analysis
- Example Contradiction : Some studies report Cathepsin L inhibitors block SARS-CoV-2 entry , while others show limited efficacy in certain cell lines.
- Resolution Strategies :
Viral entry route : Verify reliance on TMPRSS2 (cell surface) vs. Cathepsin L (endosomal) pathways using dual inhibitors (e.g., Camostat + CTSL inhibitor) .
Inhibitor delivery : Ensure intracellular bioavailability using cell-permeable inhibitors (e.g., Z-FF-FMK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
